molecular formula C9H12N2O B14727468 2-[(Dimethylhydrazinylidene)methyl]phenol CAS No. 13405-65-7

2-[(Dimethylhydrazinylidene)methyl]phenol

Cat. No.: B14727468
CAS No.: 13405-65-7
M. Wt: 164.20 g/mol
InChI Key: FRBHOAJTMYUBGD-UHFFFAOYSA-N
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Description

2-[(Dimethylhydrazinylidene)methyl]phenol is an organic compound with the molecular formula C9H12N2O It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dimethylhydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylhydrazinylidene)methyl]phenol typically involves the reaction of 2-hydroxybenzaldehyde with dimethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Hydroxybenzaldehyde+DimethylhydrazineThis compound\text{2-Hydroxybenzaldehyde} + \text{Dimethylhydrazine} \rightarrow \text{this compound} 2-Hydroxybenzaldehyde+Dimethylhydrazine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic ring undergoes substitution by various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

2-[(Dimethylhydrazinylidene)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylhydrazinylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.

    2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.

Uniqueness

2-[(Dimethylhydrazinylidene)methyl]phenol is unique due to the presence of the dimethylhydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other phenolic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

13405-65-7

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-[(dimethylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C9H12N2O/c1-11(2)10-7-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3

InChI Key

FRBHOAJTMYUBGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=CC1=CC=CC=C1O

Origin of Product

United States

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